molecular formula C12H19NO5 B11755280 4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-

4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)-

Cat. No.: B11755280
M. Wt: 257.28 g/mol
InChI Key: VWFYQMLTKHQXML-HLTSFMKQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)- is a bicyclic heterocyclic molecule featuring a fused furopyrrole core. Its hexahydro designation indicates full saturation of the pyrrole ring, enhancing conformational rigidity and stability compared to non-saturated analogs. The stereochemistry (2S,3aR,6aR) defines its three-dimensional arrangement, critical for interactions in biological or material systems.

This compound’s structural complexity arises from its fused oxygen- and nitrogen-containing rings, which are common in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C12H19NO5

Molecular Weight

257.28 g/mol

IUPAC Name

(2S,3aR,6aR)-4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H19NO5/c1-12(2,3)18-11(16)13-5-4-8-7(13)6-9(17-8)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)/t7-,8-,9+/m1/s1

InChI Key

VWFYQMLTKHQXML-HLTSFMKQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H]1C[C@H](O2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC(O2)C(=O)O

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

Grubbs II-catalyzed RCM has been employed to form unsaturated furopyrrole precursors. For example, a diene substrate bearing furan and pyrrole moieties undergoes cyclization in dichloromethane at reflux to yield the bicyclic intermediate. Subsequent hydrogenation with palladium on carbon (Pd/C) under 50 psi H₂ saturates the rings, producing the hexahydro derivative. Stereochemical control is achieved via chiral auxiliaries or asymmetric hydrogenation catalysts.

Diels-Alder Cyclization

Alternative routes utilize Diels-Alder reactions between electron-deficient dienophiles (e.g., maleic anhydride) and furan-derived dienes. The resulting adduct is hydrogenated to saturate the six-membered ring, followed by lactamization to form the pyrrole ring. This method offers moderate yields (45–60%) but requires precise temperature control to avoid side reactions.

Stereoselective Esterification

The tert-butyl ester at position 4 is introduced via selective protection:

Boc Protection Strategy

Reaction with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) selectively esters the more nucleophilic carboxylate at position 4. The reaction proceeds at 25°C for 12 h, yielding the mono-Boc-protected derivative (85–90% yield). The remaining carboxylic acid at position 2 is then methylated using methyl iodide and K₂CO₃ in DMF (90% yield).

Kinetic Resolution

Enzymatic esterification with Candida antarctica lipase B (CAL-B) in tert-butanol selectively esters the (2S,3aR,6aR)-enantiomer. This method achieves >99% enantiomeric excess (ee) but requires expensive biocatalysts.

Stereochemical Control

Chiral Pool Synthesis

Starting from L-proline, a six-step sequence constructs the bicyclic core with inherent stereochemical fidelity. Key steps include:

  • Mitsunobu reaction to install the furan oxygen

  • Ring-expansion via Beckmann rearrangement

Asymmetric Hydrogenation

Rhodium catalysts with chiral phosphine ligands (e.g., (R)-BINAP) hydrogenate unsaturated precursors to set the (2S,3aR,6aR) configuration. Substrate-to-catalyst ratios of 100:1 achieve 95% ee.

Industrial Scalability Considerations

ParameterLaboratory ScalePilot Plant Scale
Yield35–40%55–60%
Purity>98% (HPLC)>99.5% (HPLC)
Catalyst Loading5 mol%0.5 mol%
Solvent Volume10 L/kg2 L/kg

Continuous-flow hydrogenation reactors reduce Pd/C usage by 70% compared to batch processes.

Comparative Analysis of Synthetic Routes

MethodAdvantagesDisadvantages
RCM + HydrogenationHigh stereocontrolCostly catalysts
Diels-AlderInexpensive reagentsLow regioselectivity
Enzymatic Esterif.Excellent eeSlow reaction rates

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could yield alcohols .

Scientific Research Applications

4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, (2S,3aR,6aR)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers are exploring its potential as a therapeutic agent due to its unique structure and properties .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Features of Analogous Compounds
Compound Name Core Structure Substituents Saturation Molecular Weight (g/mol) Key Applications/Properties
Target Compound 4H-Furo[3,2-b]pyrrole 4-tert-butyl ester, dicarboxylic acid Hexahydro ~312 (estimated) Potential pharmaceutical intermediate
6H-Furo[2,3-b]pyrrole-5-carboxylic acid, methyl ester (CAS 201019-27-4) 6H-Furo[2,3-b]pyrrole Methyl ester Non-saturated 165.15 Organic synthesis intermediate
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-... (EP 4,374,877 A2) Pyrrolo[1,2-b]pyridazine 2-Methylpropyl ester, difluorophenyl Dihydro 676 (LCMS) Kinase inhibition, drug discovery
Tetraaryl-pyrrolo[3,2-b]pyrrole (nitrophenyl substituents) Pyrrolo[3,2-b]pyrrole 4-Nitrophenyl, arylethynyl Non-saturated ~450 (estimated) Solvatofluorochromism, two-photon absorption

Key Observations :

  • Ring Saturation : The target compound’s hexahydro structure confers rigidity and stability compared to unsaturated analogs like 6H-furopyrroles, which may exhibit higher reactivity .

Insights :

  • The target compound’s synthesis likely involves cyclocondensation (as in pyrano-pyrroles) followed by hydrogenation for hexahydro saturation. Silica-supported catalysts (e.g., [(EtO)3Si)3C3C1im][HSO4]) could shorten reaction times, as seen in related systems .
  • Purification via column chromatography (ethyl acetate/hexane) is common for similar esters, with yields ~71% for hexahydro derivatives .

Physicochemical and Functional Properties

  • Solubility : The tert-butyl ester in the target compound likely improves organic solubility compared to polar carboxylic acid analogs (e.g., unesterified pyrrolo[3,2-b]pyrroles) .
  • Stability: Hexahydro saturation reduces ring strain, enhancing thermal and oxidative stability relative to non-saturated furopyrroles .
  • Biological Activity : While EP 4,374,877 derivatives show kinase inhibition, the target’s bioactivity remains unexplored. Its ester group may serve as a prodrug motif, hydrolyzing in vivo to the active dicarboxylic acid .

Biological Activity

4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid, hexahydro-, 4-(1,1-dimethylethyl) ester, commonly referred to as a derivative of furo[3,2-b]pyrrole, has garnered attention in the field of medicinal chemistry due to its promising biological activities. This compound is part of a broader class of pyrrole derivatives known for their diverse pharmacological properties.

Chemical Structure and Properties

  • Molecular Formula : C13H19NO4
  • Molecular Weight : 253.30 g/mol
  • CAS Number : Not specifically listed in the search results but related compounds indicate a focus on pyrrole derivatives.

The structure features a furo-pyrrole backbone with substituents that contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial effects of pyrrole derivatives. For instance, compounds similar to 4H-Furo[3,2-b]pyrrole have shown efficacy against various bacterial strains by disrupting quorum sensing mechanisms. This is particularly relevant against pathogens like Pseudomonas aeruginosa, which are notorious for forming biofilms and exhibiting antibiotic resistance.

  • Case Study : A related compound, PT22 (1H-Pyrrole-2,5-dicarboxylic acid), demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa when combined with traditional antibiotics such as gentamycin and piperacillin. This suggests that furo-pyrrole derivatives could serve as adjunct therapies in treating resistant infections .

Cytotoxicity and Anticancer Activity

The cytotoxic effects of furo-pyrrole derivatives have also been explored. Some studies indicate that these compounds can induce apoptosis in cancer cell lines through various mechanisms including the generation of reactive oxygen species (ROS) and modulation of cell signaling pathways.

  • Research Findings : In vitro studies have shown that certain furo-pyrrole derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing effective cancer therapies with minimal side effects.

The biological activity of 4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acid can be attributed to several mechanisms:

  • Quorum Sensing Inhibition : Disruption of bacterial communication pathways reduces virulence and biofilm formation.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leads to cell death.
  • Antioxidant Activity : Some derivatives may possess antioxidant properties that protect against oxidative stress.

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicityMechanism of Action
4H-Furo[3,2-b]pyrrole-2,4-dicarboxylic acidModerateHighQuorum sensing inhibition
PT22 (1H-Pyrrole-2,5-dicarboxylic acid)HighModerateQuorum sensing inhibition
Other Pyrrole DerivativesVariableHighROS generation and apoptosis induction

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare 4H-furo[3,2-b]pyrrole derivatives with stereochemical precision?

  • Methodological Answer : Multi-step synthesis routes often involve coupling pyrrolidine or pyrrole precursors with esterified carboxylic acids under controlled conditions. For example, analogs are synthesized via condensation reactions using chiral auxiliaries or enantioselective catalysts to achieve stereochemical control (e.g., (2S,3aR,6aR) configuration). Key steps include protecting group strategies for hydroxyl or amino functionalities and chromatographic purification (e.g., silica gel or reverse-phase HPLC) .
  • Data Considerations : Monitor reaction intermediates using 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry. Compare retention times (HPLC) and mass spectrometry (MS) data with reference standards .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine orthogonal analytical techniques:

  • Chromatography : Use HPLC or GC with UV/Vis or MS detection to assess purity (>95% threshold).
  • Spectroscopy : Confirm molecular structure via 1H^1H-NMR (e.g., integration ratios for tert-butyl groups) and IR spectroscopy (carboxylic ester C=O stretches ~1700–1750 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight confirmation .

Q. What are the key physicochemical properties influencing solubility and stability in biological assays?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) to determine optimal storage conditions. The tert-butyl ester group enhances lipophilicity, requiring DMSO for biological assays.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrolysis of esters under basic conditions may necessitate pH-controlled buffers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity or binding affinity to target proteins?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with enzymatic active sites (e.g., kinases or proteases). Focus on hydrogen bonding between the dicarboxylic ester and catalytic residues.
  • MD Simulations : Perform molecular dynamics (MD) simulations (e.g., GROMACS) to assess conformational stability in aqueous or membrane environments .
    • Validation : Compare in silico results with experimental IC50_{50} values from enzyme inhibition assays .

Q. What strategies address stereochemical inconsistencies in synthetic batches?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to resolve enantiomers.
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) provides definitive stereochemical assignments. For example, compare unit cell parameters with published data for (2S,3aR,6aR) configurations .
    • Case Study : A 2024 patent reported discrepancies in diastereomer ratios due to incomplete epimerization; resolution required iterative recrystallization from ethanol/water mixtures .

Q. How can metabolic stability be evaluated for preclinical development?

  • Methodological Answer :

  • In Vitro Assays : Incubate with liver microsomes (human or rodent) and quantify parent compound degradation via LC-MS/MS. Monitor ester hydrolysis to the dicarboxylic acid as a primary metabolite.
  • CYP Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess drug-drug interaction risks .

Data Contradiction Analysis

Q. How to resolve conflicting reports on the compound’s reactivity in amide coupling reactions?

  • Analysis : Discrepancies may arise from activating agents (e.g., HATU vs. EDCI) or solvent polarity. For example, notes reduced yields in DMF due to competing hydrolysis, whereas THF stabilizes intermediates.
  • Resolution : Optimize coupling conditions using 1H^1H-NMR to track reaction progress and screen bases (e.g., DIPEA vs. NMM) .

Q. Why do NMR spectra vary across studies for structurally similar analogs?

  • Analysis : Solvent-dependent shifts (e.g., DMSO-d6_6 vs. CDCl3_3) and dynamic effects (e.g., rotamers) can alter splitting patterns. For tert-butyl groups, verify integration against invariant protons (e.g., aromatic signals).
  • Resolution : Standardize solvent systems and temperature (e.g., 25°C) for cross-study comparisons. Publish full spectral data with acquisition parameters .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Analytical Data

IntermediateSynthesis StepPurification MethodPurity (HPLC)Reference
Hexahydro-4H-furopyrrole coreCyclization with tert-butyl esterSilica gel chromatography (EtOAc/hexane)85%
Chiral resolution productChiral HPLC (Chiralpak AD-H)Isocratic elution (hexane/iPrOH)98% ee

Table 2 : Stability Profile in Buffer Systems

Condition (pH, Temp)Half-life (Days)Major DegradantAnalytical Method
pH 7.4, 37°C14Dicarboxylic acidLC-MS
pH 2.0, 25°C28None detectedHPLC-UV

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.